4-hydroxy-3-methoxypyridine-2-carboxylic acid
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Overview
Description
4-Hydroxy-3-methoxypyridine-2-carboxylic acid is an organic compound with the molecular formula C7H7NO4. It is a derivative of pyridine, characterized by the presence of a hydroxyl group at the 4-position, a methoxy group at the 3-position, and a carboxylic acid group at the 2-position. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxy-3-methoxypyridine-2-carboxylic acid can be synthesized through several methods. One common approach involves the one-pot synthesis from 4,6-dibromo-3-hydroxypyridine nitrile . The reaction typically requires specific conditions, such as the presence of a base and a suitable solvent, to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-3-methoxypyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like methyl hydroperoxide in the Dakin oxidation reaction.
Reduction: Reduction reactions can be performed under specific conditions to modify the functional groups present in the compound.
Substitution: Substitution reactions, such as the Minisci reaction, involve the replacement of hydrogen atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Methyl hydroperoxide, dimethyl sulfide (Corey-Kim oxidation).
Reduction: Various reducing agents depending on the desired product.
Substitution: Acetic acid and pyridine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated or methoxylated derivatives .
Scientific Research Applications
4-Hydroxy-3-methoxypyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Industry: The compound is utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-hydroxy-3-methoxypyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and reactivity with enzymes and other biological molecules . The carboxylic acid group contributes to its solubility and overall chemical behavior .
Comparison with Similar Compounds
3-Hydroxy-4-methoxypicolinic acid: Similar in structure but differs in the position of functional groups.
3-Hydroxypyridine-2-carboxylic acid: Lacks the methoxy group, which affects its chemical properties and applications.
Uniqueness: 4-Hydroxy-3-methoxypyridine-2-carboxylic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
1256834-31-7 |
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Molecular Formula |
C7H7NO4 |
Molecular Weight |
169.1 |
Purity |
95 |
Origin of Product |
United States |
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